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cat. No.: B1585693

Application Notes & Protocols: 6-Chloro-2-
methylpyridazin-3(2H)-one

l. Introduction: The Versatility of a Privileged
Scaffold

The pyridazin-3(2H)-one core is a prominent heterocyclic scaffold in medicinal chemistry and
drug discovery.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological
activities, including anti-inflammatory, anticancer, cardiovascular, and antimicrobial properties.
[4][5] The compound 6-chloro-2-methylpyridazin-3(2H)-one (CAS No. 10071-38-2) serves as
a crucial and highly versatile intermediate in the synthesis of novel, biologically active
molecules.

The strategic placement of a chlorine atom at the C6 position provides a reactive handle for a
variety of cross-coupling reactions, enabling the introduction of diverse substituents to build
molecular complexity. The methyl group at the N2 position prevents tautomerization and directs
the regioselectivity of further chemical modifications. This guide provides detailed protocols for
the synthesis, functionalization, and potential biological evaluation of derivatives based on this
key building block, grounded in established chemical principles and safety practices.

Il. Physicochemical Properties & Safety Data
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A thorough understanding of the compound's properties is essential for safe handling and
successful experimentation.

Table 1: Physicochemical Data for 6-Chloro-2-methylpyridazin-3(2H)-one

Property Value Source(s)
CAS Number 10071-38-2 [6][7]
Molecular Formula CsHsCIN20 [7]
Molecular Weight 144.56 g/mol [7]
Appearance Solid [8]

Melting Point 92-94 °C [7]

Boiling Point 210.7+23.0 °C (Predicted) [7]

Purity Typically =298% (Commercial) [6]

Safety & Handling Precautions

As with all chlorinated organic compounds, 6-chloro-2-methylpyridazin-3(2H)-one should be
handled with care in a well-ventilated fume hood.[9]

o Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and
chemical-resistant gloves (e.qg., nitrile).[10][11]

 Inhalation: Avoid breathing dust or vapors.[10]

» Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and
thoroughly with water.[11]

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.[9]

» Disposal: Dispose of waste according to local, state, and federal regulations. Do not
discharge into drains.[12]
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lll. Protocol 1: Synthesis of 6-Chloro-2-
methylpyridazin-3(2H)-one

This protocol details the N-methylation of 6-chloropyridazin-3(2H)-one, a common and efficient

method for preparing the title compound.

Causality and Mechanistic Insight

The reaction proceeds via a standard Williamson ether synthesis-like mechanism, specifically
N-alkylation. 6-chloropyridazin-3(2H)-one possesses an acidic N-H proton. A base, potassium
carbonate, is used to deprotonate the nitrogen, forming a nucleophilic pyridazinone anion. This
anion then attacks the electrophilic methyl group of methyl iodide in an Sn2 reaction, displacing
the iodide leaving group and forming the N-methylated product.
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Caption: Workflow for the N-methylation synthesis.

Step-by-Step Protocol
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Adapted from Zhuang, L. et al.[13]

» Reagent Preparation:

[¢]

To a suitable round-bottom flask, add 6-chloropyridazin-3(2H)-one (1.0 eq).

[¢]

Add dimethylformamide (DMF) as the solvent (approx. 5 mL per 1 g of starting material).

[e]

Add finely ground potassium carbonate (K2COs, 2.0 eq). This serves as the base.

o

Add methyl iodide (CHsl, 2.0 eq). This is the methylating agent.
o Reaction Execution:

o Seal the flask and stir the resulting mixture vigorously at room temperature (approx. 25
°C).

o Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting
material is consumed (typically 4 hours).

e Work-up and Extraction:
o Upon completion, carefully quench the reaction by adding deionized water.

o Transfer the mixture to a separatory funnel and extract the product into an organic solvent
such as ethyl acetate (EtOAc) (3x volumes).

o Combine the organic layers and wash sequentially with water and then brine to remove
residual DMF and salts.

o Dry the organic layer over anhydrous sodium sulfate (Naz=S0Oa), filter, and remove the
solvent under reduced pressure using a rotary evaporator.

e Purification:

o The crude residue can be purified by column chromatography on silica gel to yield the final
product as a pure solid.
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IV. Protocol 2: Functionalization via Suzuki-Miyaura
Cross-Coupling

The C6-chloro group is an excellent electrophilic partner for palladium-catalyzed cross-coupling
reactions, such as the Suzuki-Miyaura coupling.[14][15] This enables the formation of a C-C
bond, linking the pyridazinone core to various aryl or heteroaryl groups, which is a cornerstone
strategy in modern drug discovery.[16]

Causality and Mechanistic Insight

The Suzuki reaction is a complex catalytic cycle involving a palladium catalyst.[15]

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the
pyridazinone, forming a Pd(ll) complex. This is often the rate-limiting step for chloro-
heterocycles and requires effective ligands.[17]

o Transmetalation: A base activates the boronic acid to form a more reactive boronate species.
This species then transfers its organic group to the palladium complex, displacing the halide.

e Reductive Elimination: The two organic groups on the palladium complex couple and are
eliminated, forming the new C-C bond of the final product and regenerating the Pd(0)
catalyst to continue the cycle.
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Combine Reactants in Flask

1. 6-chloro-2-methylpyridazin-3(2H)-one
2. Arylboronic Acid (1.1-1.5 eq)
3. Pd Catalyst & Ligand (1-5 mol%)
4. Base (e.g., K2CO3, 2-3 eq)
5. Solvent (e.g., Dioxane/H20)

Purge with Inert Gas (N2/Ar)

Heat Reaction Mixture
(e.g., 80-100 °C)

Monitor by TLC/LC-MS

Aqueous Work-up & Extraction

!

Column Chromatography

Characterize Product
(NMR, MS)
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Caption: Generalized workflow for a Suzuki cross-coupling experiment.
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Step-by-Step Generalized Protocol

e Reaction Setup (Inert Atmosphere):

o To a flame-dried Schlenk flask or reaction vial, add 6-chloro-2-methylpyridazin-3(2H)-
one (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K2COs or Cs2COs,
2.5eq).

o In a separate vial, prepare the catalyst system by mixing the palladium source (e.g.,
Pd(OACc)z2, 2-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)s, 4-10
mol%).

o Add the catalyst mixture to the reaction flask.

o Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or
Argon) three times. Causality: This is critical to remove oxygen, which can oxidize and
deactivate the Pd(0) catalyst.[17]

e Solvent Addition and Reaction:

o Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via
syringe.

o Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110
°C) for 2-24 hours.

e Monitoring and Work-up:
o Monitor the reaction progress by TLC or LC-MS.

o Once complete, cool the reaction to room temperature. Dilute with water and an organic
solvent (e.qg., ethyl acetate).

o Filter the mixture through a pad of Celite to remove the palladium catalyst.

o Separate the organic layer, wash with brine, dry over Na2SOa4, and concentrate under
reduced pressure.
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 Purification and Characterization:
o Purify the crude product using silica gel column chromatography.

o Characterize the final product using *H NMR, 13C NMR, and Mass Spectrometry to confirm

its structure and purity.

V. Protocol 3: Application in Biological Screening
(General Example)

Derivatives synthesized from 6-chloro-2-methylpyridazin-3(2H)-one are often evaluated for
biological activity. The following is a generalized protocol for assessing in vitro cytotoxicity
using an MTT assay, a common primary screen in drug discovery.[18]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase
enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of
formazan produced is proportional to the number of living cells, allowing for the quantification of
cytotoxicity.

Step-by-Step Generalized Protocol

o Cell Seeding:

o Seed cancer cells (e.g., MCF-7, NALM-6) in a 96-well plate at a predetermined density
(e.g., 5,000-10,000 cells/well) in 100 uL of complete culture medium.[19]

o Incubate for 24 hours at 37 °C and 5% CO: to allow for cell attachment.
e Compound Treatment:
o Prepare a stock solution of the synthesized pyridazinone derivative in DMSO.

o Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g.,
0.1 uM to 100 uM).
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o Remove the old medium from the cells and add 100 pL of the medium containing the test
compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g.,
Doxorubicin).[19]

o Incubate for another 48-72 hours.

e MTT Addition and Incubation:

o Add 10 pL of MTT solution (5 mg/mL in PBS) to each well.

o Incubate for 3-4 hours at 37 °C until purple formazan crystals are visible.
e Formazan Solubilization and Measurement:

o Carefully remove the medium and add 100 L of a solubilizing agent (e.g., DMSO or acidic
isopropanol) to each well to dissolve the formazan crystals.

o Shake the plate gently for 10-15 minutes.
o Measure the absorbance at a wavelength of 570 nm using a microplate reader.
o Data Analysis:

o Calculate the percentage of cell viability for each concentration relative to the vehicle
control.

o Plot the viability against the log of the compound concentration and use non-linear
regression to determine the ICso value (the concentration at which 50% of cell growth is
inhibited).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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